molecular formula C22H14O10 B3324563 4,4'-(1,3-Phenylenebis(oxy))diphthalic acid CAS No. 18959-91-6

4,4'-(1,3-Phenylenebis(oxy))diphthalic acid

Cat. No.: B3324563
CAS No.: 18959-91-6
M. Wt: 438.3 g/mol
InChI Key: GQUSLIBGUTZKJZ-UHFFFAOYSA-N
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Description

4,4’-(1,3-Phenylenebis(oxy))diphthalic acid is an organic compound with the molecular formula C₂₂H₁₄O₁₀ and a molecular weight of 438.34 g/mol . This compound is characterized by its unique structure, which includes two phthalic acid moieties connected by a 1,3-phenylenebis(oxy) linkage. It is commonly used in various scientific and industrial applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(1,3-Phenylenebis(oxy))diphthalic acid typically involves the reaction of 1,3-diphenoxybenzene with phthalic anhydride under specific conditions. One common method includes the use of a catalyst such as potassium permanganate (KMnO₄) in an alkaline medium (NaOH) to facilitate the reaction . The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of 4,4’-(1,3-Phenylenebis(oxy))diphthalic acid may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pH levels, ensuring high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4’-(1,3-Phenylenebis(oxy))diphthalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO₄ in an alkaline medium (NaOH) at elevated temperatures.

    Reduction: LiAlH₄ or NaBH₄ in anhydrous solvents such as ether or tetrahydrofuran (THF).

    Substitution: Various nucleophiles in the presence of suitable catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

4,4’-(1,3-Phenylenebis(oxy))diphthalic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4,4’-(1,3-Phenylenebis(oxy))diphthalic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(1,3-Phenylenebis(oxy))diphthalic acid stands out due to its specific 1,3-phenylenebis(oxy) linkage, which imparts unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized materials and in various scientific research applications.

Properties

IUPAC Name

4-[3-(3,4-dicarboxyphenoxy)phenoxy]phthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14O10/c23-19(24)15-6-4-13(9-17(15)21(27)28)31-11-2-1-3-12(8-11)32-14-5-7-16(20(25)26)18(10-14)22(29)30/h1-10H,(H,23,24)(H,25,26)(H,27,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUSLIBGUTZKJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC(=C(C=C2)C(=O)O)C(=O)O)OC3=CC(=C(C=C3)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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